![molecular formula C14H14N2OS B2939762 N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide CAS No. 2361642-40-0](/img/structure/B2939762.png)
N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides can be achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Applications De Recherche Scientifique
Antibacterial Agents
The benzothiazole moiety present in EN300-26593597 has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole, such as those synthesized in the study, show variable activity against Gram-positive and Gram-negative bacterial strains . This suggests that EN300-26593597 could be explored as a potential antibacterial agent, particularly against resistant strains of bacteria.
Anti-tubercular Compounds
Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. New derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . EN300-26593597 could be part of this research, contributing to the development of new treatments for tuberculosis.
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant effects. One study found that a compound with a benzothiazole sulfanyl group provided significant protection against seizures in mice . EN300-26593597 may have similar applications in the development of anticonvulsant medications.
Cancer Research
N-Nitrosamines, which can be structurally related to benzothiazole derivatives, have been linked to cancer. The oxidation of these compounds can lead to DNA damage through alkylation of nucleobases . While EN300-26593597 is not a nitrosamine, its structural features could make it a subject of interest in studying cancer mechanisms or developing therapeutic agents.
Drug Impurity Analysis
The compound EN300-26593597 could be used in the analysis of drug impurities, especially in the context of N-nitrosamine contamination. Understanding its properties may help in developing methods to detect and quantify such impurities in pharmaceuticals .
Medicinal Chemistry
EN300-26593597, with its benzothiazole core, could serve as a scaffold in medicinal chemistry. Benzothiazole derivatives are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . This compound could be a key intermediate in synthesizing new drugs with these properties.
Pharmacokinetics and ADMET Profiling
The pharmacokinetic profile of benzothiazole derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), is favorable for drug development . EN300-26593597 could be studied further to understand its pharmacokinetic properties and potential as a drug candidate.
Chemical Synthesis
EN300-26593597 could be used in chemical synthesis as a building block for creating more complex molecules. Its reactivity and structural features make it suitable for various synthetic pathways, potentially leading to the discovery of new compounds with unique properties .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific derivative and its intended use.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of bacteria by interacting with bacterial cell wall synthesis .
Pharmacokinetics
The synthesized compounds were found to have a favorable pharmacokinetic profile .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVVKYYEHVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.